molecular formula C11H10ClNO3S B2426593 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 1042437-09-1

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2426593
CAS No.: 1042437-09-1
M. Wt: 271.72
InChI Key: SUAAPVQQVPKSHG-UHFFFAOYSA-N
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Description

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a chlorobenzoyl group, and a carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is 4-chlorobenzoyl CoA ligase , an enzyme found in the bacterium Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the degradation of chlorobenzoates, a class of compounds that includes this compound .

Mode of Action

The compound interacts with its target, 4-chlorobenzoyl CoA ligase, by serving as a substrate for the enzyme . The enzyme catalyzes the ligation of the compound to coenzyme A (CoA), producing 4-chlorobenzoyl CoA and AMP . This reaction is part of the initial steps in the degradation of chlorobenzoates .

Biochemical Pathways

The degradation of chlorobenzoates, including this compound, involves several biochemical pathways. The initial step is the ligation of the compound to CoA, catalyzed by 4-chlorobenzoyl CoA ligase . The resulting 4-chlorobenzoyl CoA is then further processed by other enzymes in the pathway .

Pharmacokinetics

The compound is known to be metabolized by 4-chlorobenzoyl coa ligase, an enzyme that is likely to influence its bioavailability .

Result of Action

The action of this compound results in its conversion to 4-chlorobenzoyl CoA, a key intermediate in the degradation of chlorobenzoates . This process contributes to the breakdown and removal of chlorobenzoates from the environment .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence and activity of 4-chlorobenzoyl CoA ligase, the compound’s primary target, can vary depending on the specific strain of bacteria and the conditions in which they are grown . Other factors, such as pH and temperature, may also affect the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzoyl)-1,3-thiazolidine-2-carboxylic acid
  • 3-(4-chlorobenzoyl)-1,3-thiazolidine-5-carboxylic acid
  • 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-sulfonic acid

Uniqueness

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorobenzoyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-8-3-1-7(2-4-8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAAPVQQVPKSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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